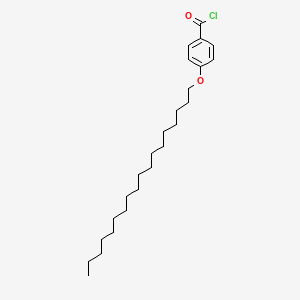

4-(Octadecyloxy)benzoyl chloride

Beschreibung

BenchChem offers high-quality 4-(Octadecyloxy)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Octadecyloxy)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

56800-40-9 |

|---|---|

Molekularformel |

C25H41ClO2 |

Molekulargewicht |

409.0 g/mol |

IUPAC-Name |

4-octadecoxybenzoyl chloride |

InChI |

InChI=1S/C25H41ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27/h18-21H,2-17,22H2,1H3 |

InChI-Schlüssel |

KHARJLFNHULUHF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)Cl |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to 4-(octadecyloxy)benzoyl chloride: Structure, Properties, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(octadecyloxy)benzoyl chloride, a versatile bifunctional molecule combining a reactive acyl chloride group with a long hydrophobic octadecyl chain. Its unique structure makes it a valuable reagent in organic synthesis, materials science, and notably, in the field of drug development for modifying molecular properties.

Molecular Structure and Physicochemical Properties

4-(octadecyloxy)benzoyl chloride is characterized by a benzoyl chloride core substituted at the para-position with an octadecyloxy group. This long C18 alkyl chain imparts significant lipophilicity to the molecule, a key feature influencing its solubility and its utility in modifying the properties of other molecules.

Table 1: Physicochemical Properties of 4-(octadecyloxy)benzoyl chloride

| Property | Value | Source |

| Molecular Formula | C25H41ClO2 | [1] |

| Molecular Weight | 409.0 g/mol | [1] |

| IUPAC Name | 4-(octadecyloxy)benzoyl chloride | [1] |

| CAS Number | 56800-40-9 | [1] |

| Physical State | Likely a low-melting solid or waxy solid at room temperature, due to the long alkyl chain. | Inferred from structure |

| Solubility | Soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene. Insoluble in water, with which it reacts.[2] | Inferred from structure and reactivity of acyl chlorides |

| Melting Point | Not definitively reported in publicly available literature. The precursor, 4-(octadecyloxy)benzoic acid, has a reported melting point of 98-100 °C. |

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of 4-(octadecyloxy)benzoyl chloride involves the conversion of the corresponding carboxylic acid, 4-(octadecyloxy)benzoic acid, using a chlorinating agent.[1]

Experimental Protocol: Synthesis of 4-(octadecyloxy)benzoyl chloride

-

Reaction Setup: To a solution of 4-(octadecyloxy)benzoic acid in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a stoichiometric excess (typically 1.5-2 equivalents) of oxalyl chloride.

-

Catalyst Addition: A catalytic amount of N,N-dimethylformamide (DMF) is then added dropwise. The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating agent.[3]

-

Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and CO) and by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure. The crude 4-(octadecyloxy)benzoyl chloride can then be purified by recrystallization or used directly in subsequent reactions if high purity is not critical.

-

Purification: Purity can be assessed by nuclear magnetic resonance (NMR) spectroscopy.[1]

Chemical Reactivity and Handling

The reactivity of 4-(octadecyloxy)benzoyl chloride is dominated by the electrophilic nature of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.[2]

-

Hydrolysis: Reacts with water to form 4-(octadecyloxy)benzoic acid and hydrochloric acid. This reactivity necessitates handling the compound under anhydrous conditions.[2]

-

Alcoholysis: Reacts with alcohols to form esters.

-

Aminolysis: Reacts with primary and secondary amines to form amides.

Due to its reactivity, particularly with water, 4-(octadecyloxy)benzoyl chloride is corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[4]

Spectroscopic Characterization

While a complete set of publicly available spectra for 4-(octadecyloxy)benzoyl chloride is limited, its characteristic spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 4-(octadecyloxy)benzoyl chloride

| Technique | Predicted Key Signals |

| ¹H NMR (CDCl₃) | δ ~8.0 (d, 2H, Ar-H ortho to COCl), ~7.0 (d, 2H, Ar-H ortho to OCH₂), ~4.0 (t, 2H, OCH₂), ~1.8 (p, 2H, OCH₂CH₂), ~1.5-1.2 (m, 30H, alkyl CH₂), ~0.9 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ ~168 (C=O), ~164 (Ar-C-O), ~132 (Ar-C-H ortho to COCl), ~125 (Ar-C-COCl), ~114 (Ar-C-H ortho to OCH₂), ~68 (OCH₂), ~32-22 (alkyl carbons), ~14 (CH₃) |

| IR (KBr or Nujol) | ~2920, 2850 cm⁻¹ (C-H stretch, alkyl), ~1770 cm⁻¹ (C=O stretch, acyl chloride), ~1600, 1500 cm⁻¹ (C=C stretch, aromatic), ~1250 cm⁻¹ (C-O stretch, ether) |

| Mass Spec. (EI) | Molecular ion (M⁺) at m/z 408/410 (isotope pattern for Cl). Fragmentation would likely show loss of Cl (m/z 373) and cleavage of the alkyl chain. |

Applications in Drug Development and Research

The bifunctional nature of 4-(octadecyloxy)benzoyl chloride makes it a valuable tool in drug development and pharmaceutical research, primarily for the strategic modification of drug candidates to enhance their therapeutic potential.

-

Hydrophobicity Modification: The long octadecyl tail can be appended to a polar drug molecule to increase its lipophilicity. This can be crucial for improving membrane permeability, oral bioavailability, and altering the pharmacokinetic profile of a drug. Fatty acid chlorides are widely used for this purpose in pharmaceutical synthesis.[1]

-

Prodrug Synthesis: The acyl chloride can be used to form an ester or amide linkage with a hydroxyl or amine group on a parent drug molecule. This linkage can be designed to be stable in the systemic circulation but cleaved by enzymes at the target site, releasing the active drug.

-

Development of Drug Delivery Systems: The hydrophobic nature of the octadecyl chain makes it suitable for incorporation into lipid-based drug delivery systems such as liposomes, micelles, and nanoparticles. By acylating a component of the delivery system or the drug itself, it can be more effectively encapsulated or anchored within the lipid bilayer.

-

Synthesis of Analogues: In drug discovery, modifying a lead compound with various functional groups is a common strategy to explore structure-activity relationships (SAR). 4-(octadecyloxy)benzoyl chloride provides a straightforward means to introduce a long-chain alkoxybenzoyl moiety. For instance, derivatives of p-hydroxy benzoic acid have shown a range of biological activities, and this reagent allows for the synthesis of lipophilic versions of such compounds.[5] While direct examples of 4-(octadecyloxy)benzoyl chloride in late-stage clinical candidates are not readily found in public literature, its utility is evident from the widespread use of similar long-chain acylating agents in the synthesis of complex pharmaceutical intermediates.[6]

Conclusion

4-(octadecyloxy)benzoyl chloride is a highly useful and versatile chemical intermediate for researchers in both academic and industrial settings. Its ability to introduce a long, hydrophobic tail via a reactive acyl chloride handle provides a powerful tool for the modification of molecules in organic synthesis and, most notably, in the strategic design and development of new therapeutic agents and drug delivery systems. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

References

-

Wikipedia. Acyl chloride. [Link]

-

Chemguide. An introduction to acyl chlorides (acid chlorides). [Link]

-

Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. [Link]

- Google Patents.

-

Chemguide. Reactions of acyl chlorides. [Link]

- Google Patents.

-

International Journal of Pharmacy and Pharmaceutical Sciences. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Acyl chloride - Wikipedia [en.wikipedia.org]

- 4. CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib - Google Patents [patents.google.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. US5166427A - Preparation of acyl chlorides - Google Patents [patents.google.com]

4-(octadecyloxy)benzoyl chloride exact mass and molecular weight

An In-depth Technical Guide to 4-(octadecyloxy)benzoyl chloride: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 4-(octadecyloxy)benzoyl chloride. It details its chemical properties, including exact mass and molecular weight, provides a detailed synthesis protocol with mechanistic insights, and explores its applications in various scientific fields.

Core Chemical Properties and Data

4-(octadecyloxy)benzoyl chloride is a derivative of benzoyl chloride distinguished by a long octadecyloxy chain attached at the para position of the benzene ring. This structure imparts a dual character to the molecule: the high reactivity of the acyl chloride group and the significant hydrophobicity of the C18 alkyl chain.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C25H41ClO2 | [1] |

| Molecular Weight | 409.0 g/mol | [1] |

| Exact Mass | 408.2744 Da | Calculated |

| Monoisotopic Mass | 408.2744 Da | Calculated |

| CAS Number | 56800-40-9 | [1] |

| IUPAC Name | 4-(octadecyloxy)benzoyl chloride | [1] |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)Cl | [1] |

| InChI Key | KHARJLFNHULUHF-UHFFFAOYSA-N | [1] |

| Physical Form | Solid or Semi-solid or liquid |

Synthesis of 4-(octadecyloxy)benzoyl chloride

The synthesis of 4-(octadecyloxy)benzoyl chloride is most commonly achieved by the chlorination of its corresponding carboxylic acid, 4-(octadecyloxy)benzoic acid. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes the conversion of 4-(octadecyloxy)benzoic acid to 4-(octadecyloxy)benzoyl chloride using thionyl chloride.

Materials:

-

4-(octadecyloxy)benzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Anhydrous n-hexane

-

Nitrogen gas supply

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Distillation apparatus

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-(octadecyloxy)benzoic acid.

-

Reagent Addition: Add an excess of thionyl chloride (e.g., 10-15 equivalents relative to the carboxylic acid) to the flask. Add a few drops of DMF to catalyze the reaction.[2]

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 16 hours) until the reaction is complete.[2] The completion of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Workup: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.[2]

-

Purification: To the resulting crude product, add anhydrous n-hexane and cool the mixture to induce crystallization.[2]

-

Isolation: Collect the precipitated product by filtration and dry under a nitrogen atmosphere. The product can be further purified by recrystallization from a minimal amount of hot n-hexane.[2]

Causality and Experimental Choices

-

Thionyl Chloride vs. Oxalyl Chloride: Both reagents are effective for converting carboxylic acids to acyl chlorides. Thionyl chloride is often preferred for its cost-effectiveness and because its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. Oxalyl chloride is also highly effective, and its byproducts (CO, CO₂, and HCl) are also gaseous.[1]

-

Role of DMF: DMF acts as a catalyst by reacting with the chlorinating agent to form a Vilsmeier-Haack type intermediate, which is a more potent acylating agent than the chlorinating agent itself. This accelerates the reaction.[1]

-

Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the highly reactive acyl chloride product from hydrolyzing upon contact with atmospheric moisture.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-(octadecyloxy)benzoyl chloride.

Applications in Research and Drug Development

The unique bifunctional nature of 4-(octadecyloxy)benzoyl chloride makes it a valuable intermediate in various fields of chemical synthesis and materials science.

Organic Synthesis and Derivatization

As a typical acyl chloride, 4-(octadecyloxy)benzoyl chloride readily reacts with nucleophiles such as alcohols and amines to form the corresponding esters and amides, respectively.[3] This reactivity is harnessed in several ways:

-

Introduction of a Hydrophobic Tail: The octadecyl chain can be introduced into a molecule to increase its lipophilicity. This is a common strategy in drug development to improve membrane permeability and bioavailability of drug candidates.

-

Surface Modification: The acyl chloride group can react with hydroxyl or amine groups on the surface of materials to covalently attach the long alkyl chain, thereby modifying the surface properties to be more hydrophobic.

-

Lipidomic Analysis: Benzoyl chloride is used as a derivatizing agent to enhance the sensitivity and selectivity of lipid quantification in mass spectrometry-based lipidomics.[4] The benzoyl group provides a common fragmentation pattern, improving the identification and quantification of various lipid species.[4]

Polymer Chemistry

Benzoyl chloride and its derivatives are used in polymer synthesis and modification.[5] 4-(octadecyloxy)benzoyl chloride can be used to introduce long alkyl side chains into polymers, which can influence their physical properties, such as solubility, thermal behavior, and self-assembly characteristics.

Drug Development Intermediate

The general class of benzoyl chlorides are important intermediates in the synthesis of a wide range of pharmaceuticals, including anesthetics, antihistamines, and non-steroidal anti-inflammatory drugs (NSAIDs).[5] The specific structure of 4-(octadecyloxy)benzoyl chloride makes it a candidate for synthesizing compounds where a long, lipophilic tail is a desired structural feature.

Safety and Handling

4-(octadecyloxy)benzoyl chloride is an acyl chloride and should be handled with appropriate safety precautions. It is corrosive and will react with water, including moisture in the air and on skin, to produce hydrochloric acid.[3] Therefore, it should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn.

References

-

4-Benzoylbenzoyl chloride | C14H9ClO2 | CID 12912141 - PubChem. [Link]

-

Benzoyl chloride, 4-(heptadecyloxy)- | 918626-13-8 | C24H39ClO2 | Appchem. [Link]

-

Preparation of 4-Alkyl- and 4-Halobenzoyl Chlorides - Organic Syntheses Procedure. [Link]

-

What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. [Link]

-

Benzoyl chloride, 4-octyl- | C15H21ClO | CID 170865 - PubChem. [Link]

-

Benzoyl chloride - Wikipedia. [Link]

-

Benzoyl chloride, 4-methoxy- - the NIST WebBook. [Link]

-

Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride - PrepChem.com. [Link]

-

Benzoyl chloride, 4-decyl- - Substance Details - SRS | US EPA. [Link]

-

Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. [Link]

-

Benzoyl chloride derivatization improves selectivity and sensitivity of lipidomic quantitation in human serum of pancreatic cancer patients using RP-UHPLC/MS/MS - PMC. [Link]

Sources

- 1. 4-(Octadecyloxy)benzoyl chloride | 56800-40-9 | Benchchem [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

An In-Depth Technical Guide to the Synthesis of 4-(Octadecyloxy)benzoyl Chloride from 4-Hydroxybenzoic Acid

Introduction

4-(Octadecyloxy)benzoyl chloride is a valuable chemical intermediate, playing a crucial role in the synthesis of a variety of organic molecules, including pharmaceuticals, liquid crystals, and specialized polymers. Its long octadecyl chain imparts significant hydrophobicity, while the reactive benzoyl chloride moiety allows for facile derivatization. This guide provides a comprehensive, in-depth exploration of the synthetic pathway to this compound, starting from the readily available precursor, 4-hydroxybenzoic acid.

This document is intended for researchers, scientists, and drug development professionals. It will not only detail the step-by-step experimental procedures but also delve into the underlying chemical principles and the rationale behind the chosen methodologies. By understanding the "why" behind each step, researchers can better troubleshoot and adapt these protocols to their specific needs.

The synthesis is a two-step process, beginning with a Williamson ether synthesis to couple the octadecyl chain to the phenolic oxygen of 4-hydroxybenzoic acid, followed by the conversion of the resulting carboxylic acid to the corresponding acyl chloride.

Overall Synthesis Workflow

The transformation of 4-hydroxybenzoic acid to 4-(octadecyloxy)benzoyl chloride is achieved through two sequential reactions:

-

Williamson Ether Synthesis: Formation of 4-(octadecyloxy)benzoic acid.

-

Acyl Chloride Formation: Conversion of 4-(octadecyloxy)benzoic acid to 4-(octadecyloxy)benzoyl chloride.

Caption: Overall workflow for the synthesis of 4-(octadecyloxy)benzoyl chloride.

Part 1: Williamson Ether Synthesis of 4-(Octadecyloxy)benzoic Acid

The Williamson ether synthesis is a classic and reliable method for forming ethers.[1][2] In this initial step, the phenolic proton of 4-hydroxybenzoic acid is abstracted by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of an alkyl halide, in this case, 1-bromooctadecane, via an SN2 reaction to form the desired ether.[3]

Mechanistic Insights

The choice of base and solvent is critical for the success of this reaction. A moderately strong base, such as potassium carbonate (K₂CO₃), is typically sufficient to deprotonate the phenol without causing unwanted side reactions with the carboxylic acid group. A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal as it can dissolve both the ionic phenoxide and the organic alkyl halide, facilitating the reaction.[3]

Caption: Mechanism of the Williamson ether synthesis step.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |

| 4-Hydroxybenzoic Acid | 138.12 | 10.0 | 0.0724 | 1.0 |

| 1-Bromooctadecane | 333.37 | 26.6 | 0.0798 | 1.1 |

| Potassium Carbonate (anhydrous) | 138.21 | 15.0 | 0.1085 | 1.5 |

| N,N-Dimethylformamide (DMF, anhydrous) | - | 200 mL | - | - |

| Ethyl Acetate | - | - | - | - |

| 1 M Hydrochloric Acid | - | - | - | - |

| Deionized Water | - | - | - | - |

| Anhydrous Sodium Sulfate | - | - | - | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-hydroxybenzoic acid (10.0 g, 0.0724 mol), 1-bromooctadecane (26.6 g, 0.0798 mol), and anhydrous potassium carbonate (15.0 g, 0.1085 mol).

-

Solvent Addition: Add 200 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Reaction: Heat the reaction mixture to 70-80 °C and stir vigorously for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 500 mL of cold deionized water.

-

Acidification: Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of 1 M hydrochloric acid. A white precipitate of 4-(octadecyloxy)benzoic acid will form.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water to remove any remaining salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a white crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Part 2: Conversion to 4-(Octadecyloxy)benzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a crucial transformation in organic synthesis, as acyl chlorides are highly reactive and can be readily converted into a variety of other functional groups.[4] Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[5][6] The reaction proceeds by converting the carboxylic acid into a more reactive intermediate, which is then attacked by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product.[4][6]

Mechanistic Insights

The reaction begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent intramolecular rearrangement and loss of sulfur dioxide and a proton to form the acyl chloride. A catalytic amount of DMF is often added to accelerate the reaction through the formation of the Vilsmeier reagent, a more potent acylating agent.[7]

Caption: Mechanism of acyl chloride formation using thionyl chloride.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |

| 4-(Octadecyloxy)benzoic Acid | 390.62 | 10.0 | 0.0256 | 1.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 9.1 (5.5 mL) | 0.0765 | 3.0 |

| Dichloromethane (DCM, anhydrous) | - | 100 mL | - | - |

| N,N-Dimethylformamide (DMF, anhydrous) | - | 2-3 drops | - | Catalytic |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, a drying tube (filled with calcium chloride), and a magnetic stir bar, dissolve 4-(octadecyloxy)benzoic acid (10.0 g, 0.0256 mol) in 100 mL of anhydrous dichloromethane (DCM).

-

Catalyst Addition: Add 2-3 drops of anhydrous N,N-dimethylformamide (DMF) to the solution.

-

Reagent Addition: Slowly add thionyl chloride (9.1 g, 5.5 mL, 0.0765 mol) to the stirred solution at room temperature. The addition should be done carefully in a well-ventilated fume hood due to the evolution of HCl gas.

-

Reaction: Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, the crude product can be co-evaporated with toluene (2 x 20 mL).

-

Product Isolation: The resulting crude 4-(octadecyloxy)benzoyl chloride is often used directly in the next synthetic step without further purification. If a higher purity is required, it can be purified by distillation under high vacuum, though this can be challenging due to the high boiling point of the product.

Characterization

The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reactions.

-

Melting Point: To assess the purity of the solid intermediate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the products.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).

-

Mass Spectrometry (MS): To determine the molecular weight of the products.

Safety and Handling

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

-

Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to produce toxic gases (HCl and SO₂). Handle with extreme care.

-

1-Bromooctadecane can cause skin and eye irritation.

-

N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

-

Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of 4-(octadecyloxy)benzoyl chloride from 4-hydroxybenzoic acid is a robust and well-established two-step process. The Williamson ether synthesis provides an efficient means of introducing the long alkyl chain, while the use of thionyl chloride allows for the clean conversion of the carboxylic acid to the highly reactive acyl chloride. By carefully controlling the reaction conditions and adhering to proper safety protocols, researchers can reliably produce this valuable intermediate for a wide range of applications.

References

-

ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride? Retrieved from [Link]

-

Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

Chemistry LibreTexts. CX5. Getting Towed Uphill - Reactivity: substitution at carboxyl. Retrieved from [Link]

-

ResearchGate. (2014, February 26). How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction? Retrieved from [Link]

- Wissner, A., & Grudzinskas, C. V. (1978). Reaction of tert-butyldimethylsilyl esters with oxalyl chloride-dimethylformamide: preparation of carboxylic acid chlorides under neutral conditions. The Journal of Organic Chemistry, 43(20), 3972–3974.

-

Chemistry LibreTexts. (2024, September 1). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]

-

YouTube. (2024, June 17). Making benzoyl chloride. Retrieved from [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

PrepChem.com. (2018, November 28). Preparation of benzoyl chloride. Retrieved from [Link]

-

askIITians. (2025, July 20). Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2. Retrieved from [Link]

-

PrepChem.com. Synthesis of 4-hydroxybenzoyl chloride. Retrieved from [Link]

-

Organic Chemistry Portal. Williamson Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of acyl chlorides. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

-

SlideShare. (2014, October 29). Experiment 12. Preparation of 4-acetoxybenzoic acid. Retrieved from [Link]

-

Sciencemadness.org. (2020, December 8). Benzoyl chloride from benzoic acid. Retrieved from [Link]

-

Organic Syntheses. PREPARATION OF 4-ALKYL-AND 4-HALOBENZOYL CHLORIDES: 4-PENTYLBENZOYL CHLORIDE. Retrieved from [Link]

- Google Patents. CN101376627B - The preparation method of 4-hydroxybenzoyl chloride.

-

ResearchGate. (2020, March 16). (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Retrieved from [Link]

- Google Patents. CN101376627A - Preparation of 4-hydroxybenzoyl chloride.

-

Arkivoc. Unexpected course of a Williamson ether synthesis. Retrieved from [Link]

Sources

- 1. francis-press.com [francis-press.com]

- 2. Williamson Synthesis [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 6. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(octadecyloxy)benzoyl Chloride

Introduction

4-(octadecyloxy)benzoyl chloride is a bifunctional organic molecule that combines the high reactivity of an acyl chloride with the pronounced hydrophobicity of an 18-carbon alkyl chain.[1] This unique structure makes it a valuable intermediate in the synthesis of specialized polymers, liquid crystals, and surface-modifying agents where covalent attachment of a long lipophilic tail to a substrate is desired. For researchers in materials science and drug development, precise structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for the unambiguous structural elucidation of such molecules.

This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 4-(octadecyloxy)benzoyl chloride. We will delve into the theoretical basis for the observed chemical shifts and coupling patterns, present representative spectral data in a clear, tabular format, and outline a robust experimental protocol for data acquisition. This document is intended to serve as a practical resource for scientists and professionals requiring a deep understanding of the NMR characteristics of long-chain substituted aromatic compounds.

Molecular Structure and Rationale for NMR Analysis

The chemical structure of 4-(octadecyloxy)benzoyl chloride dictates its NMR signature. The molecule is composed of three distinct regions, each with unique electronic environments: the benzoyl chloride moiety, the para-substituted aromatic ring, and the long saturated octadecyloxy chain. Understanding these regions is key to interpreting the spectrum.

To facilitate a clear discussion, the hydrogen and carbon atoms are systematically numbered as shown below.

Caption: Numbering scheme for 4-(octadecyloxy)benzoyl chloride.

¹H NMR Spectral Data: A Detailed Interpretation

The ¹H NMR spectrum provides a quantitative map of the proton environments. The spectrum is typically recorded in deuterated chloroform (CDCl₃), with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.[2]

The Aromatic Region (δ 7.0 - 8.2 ppm)

The para-substituted benzene ring gives rise to a classic AA'BB' splitting pattern, which often appears as two distinct doublets.

-

H3/H5 Protons (ortho to -COCl): These protons are adjacent to the strongly electron-withdrawing and anisotropic benzoyl chloride group. This group significantly deshields the ortho protons, causing their signal to appear far downfield. The expected chemical shift is around δ 8.0-8.1 ppm . The signal will appear as a doublet due to coupling with the H2/H6 protons.

-

H2/H6 Protons (ortho to -OR): Conversely, these protons are ortho to the electron-donating octadecyloxy group. The oxygen atom shields these protons, shifting their resonance upfield relative to the H3/H5 protons. The expected chemical shift is around δ 6.9-7.0 ppm . This signal also appears as a doublet due to coupling with H3/H5.

The clear separation and characteristic splitting of these two signals are diagnostic for the 1,4-disubstitution pattern of the aromatic ring.[3]

The Aliphatic Region (δ 0.8 - 4.1 ppm)

This region contains the signals from the 37 protons of the octadecyl chain.

-

Methylene Protons adjacent to Oxygen (H1'): The protons on the carbon directly bonded to the aromatic ether oxygen (C1') are the most deshielded of the aliphatic chain. Their proximity to the electronegative oxygen and the aromatic ring shifts their signal downfield to approximately δ 4.0-4.1 ppm . This signal typically appears as a triplet, coupled to the H2' protons.

-

Methylene Protons at C2' (H2'): The next set of methylene protons (H2') appears further upfield, typically around δ 1.8-1.9 ppm . This signal is a multiplet (often a quintet or sextet) due to coupling with both the H1' and H3' protons.

-

Bulk Methylene Protons ((CH₂)₁₅): The protons of the 15 methylene groups from C3' to C17' have very similar chemical environments. Consequently, their signals overlap significantly, producing a large, broad peak centered around δ 1.2-1.5 ppm .

-

Terminal Methyl Protons (H18'): The protons of the terminal methyl group (C18') are the most shielded in the molecule. They appear as a characteristic triplet at the furthest upfield position, typically around δ 0.8-0.9 ppm , coupled to the C17' methylene protons.

Summary of ¹H NMR Data

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H3/H5 | ~ 8.05 | d | 2H |

| H2/H6 | ~ 6.95 | d | 2H |

| H1' (-OCH₂-) | ~ 4.05 | t | 2H |

| H2' (-OCH₂CH₂ -) | ~ 1.85 | p | 2H |

| H3'-H17' (-(CH₂)₁₅-) | ~ 1.26 | br s | 30H |

| H18' (-CH₃) | ~ 0.88 | t | 3H |

| Note: Data is representative and synthesized from spectral data of structurally similar compounds.[3][4] Actual values may vary slightly based on experimental conditions. |

¹³C NMR Spectral Data: Elucidating the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule.

Carbonyl and Aromatic Region (δ 110 - 170 ppm)

-

Carbonyl Carbon (C7): The carbonyl carbon of the acyl chloride is highly deshielded and appears furthest downfield, typically in the range of δ 167-169 ppm .[5][6]

-

Oxygen-bearing Aromatic Carbon (C4): The C4 carbon, directly attached to the electronegative oxygen atom, is also significantly deshielded, with a characteristic chemical shift around δ 164-165 ppm .

-

Aromatic CH Carbons (C2, C3, C5, C6): The protonated aromatic carbons appear between δ 114-133 ppm . The C3/C5 carbons adjacent to the acyl chloride group are further downfield (~δ 132.5 ppm) than the C2/C6 carbons adjacent to the alkoxy group (~δ 114.8 ppm).[7]

-

Acyl-bearing Aromatic Carbon (C1): The quaternary carbon C1, to which the benzoyl group is attached, is typically found around δ 125-127 ppm .

The Aliphatic Region (δ 14 - 70 ppm)

-

Methylene Carbon adjacent to Oxygen (C1'): The C1' carbon is the most downfield signal in the aliphatic region due to its direct attachment to oxygen, appearing around δ 68-69 ppm .

-

Alkyl Chain Carbons (C2'-C17'): The carbons of the long alkyl chain resonate in a narrow window between δ 22-32 ppm . The signals for the internal carbons (C4'-C14') are often so close that they merge into a single intense peak around δ 29.7 ppm.

-

Terminal Methyl Carbon (C18'): The terminal methyl carbon is the most shielded and appears at the furthest upfield position, around δ 14.1 ppm .[8]

Summary of ¹³C NMR Data

| Assignment | Chemical Shift (δ, ppm) |

| C7 (C=O) | ~ 168.0 |

| C4 (C-O) | ~ 164.5 |

| C3/C5 | ~ 132.5 |

| C1 | ~ 126.0 |

| C2/C6 | ~ 114.8 |

| C1' (-OCH₂-) | ~ 68.5 |

| C16' | ~ 31.9 |

| C2' | ~ 29.7 |

| C3'-C15' | ~ 29.1 - 29.7 |

| C17' | ~ 26.0 |

| C18' (-CH₃) | ~ 22.7 |

| C18' (-CH₃) | ~ 14.1 |

| Note: Data is representative and based on established chemical shift ranges for similar functional groups.[7][8] |

Experimental Protocols

The acquisition of high-quality, reproducible NMR data is contingent upon a meticulously executed experimental protocol.

Methodology for NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 4-(octadecyloxy)benzoyl chloride.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition (400 MHz Spectrometer):

-

Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Pulse Sequence: Utilize a standard single-pulse sequence (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Number of Scans (NS): 8-16

-

Relaxation Delay (D1): 2-5 seconds

-

Acquisition Time (AQ): ~3-4 seconds

-

-

Rationale: A 30° pulse angle and a relaxation delay of at least 2 seconds ensure quantitative integration, which is crucial for verifying the proton count of each signal.

-

-

¹³C NMR Acquisition (100 MHz Spectrometer):

-

Tuning and Shimming: Tune the probe to the ¹³C frequency and re-shim if necessary.

-

Pulse Sequence: Employ a standard pulse sequence with proton decoupling (e.g., 'zgpg30').

-

Acquisition Parameters:

-

Spectral Width: ~240 ppm

-

Number of Scans (NS): 1024 or more

-

Relaxation Delay (D1): 2 seconds

-

Acquisition Time (AQ): ~1-2 seconds

-

-

Rationale: Due to the low natural abundance of ¹³C and its longer relaxation times, a significantly higher number of scans is required to achieve an adequate signal-to-noise ratio.[9] Proton decoupling simplifies the spectrum to single lines for each unique carbon.

-

-

Data Processing:

-

Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) to convert the time-domain signal (FID) to the frequency-domain spectrum.

-

Manually phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

-

Caption: Workflow for NMR analysis of 4-(octadecyloxy)benzoyl chloride.

Conclusion

The ¹H and ¹³C NMR spectra of 4-(octadecyloxy)benzoyl chloride provide a wealth of structural information that is essential for its unambiguous identification and quality control. The distinct signals for the aromatic protons, the downfield-shifted acyl chloride carbonyl carbon, and the characteristic pattern of the long aliphatic chain create a unique spectral fingerprint. By understanding the underlying principles of chemical shifts and coupling constants, and by adhering to a rigorous experimental protocol, researchers can confidently utilize NMR spectroscopy to verify the structure and purity of this important chemical intermediate, ensuring the integrity of their subsequent research and development efforts.

References

- The Royal Society of Chemistry. (n.d.). 1HNMR (300 MHz, CDCl3).

- The Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, CDCl3) δ.

- Supporting Information. (n.d.). DOI.

- The Royal Society of Chemistry. (n.d.). Supporting Information for.

- BenchChem. (n.d.). 4-(Octadecyloxy)benzoyl chloride | 56800-40-9.

- AWS. (n.d.). S1 Synthesis of OSW-1 Derivatives by Site-Selective Acylation and Their Biological Evaluation.

- Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER SOLVENT-FREE CONDITION.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- ChemicalBook. (n.d.). 4-Chlorobenzoyl chloride(122-01-0) 1H NMR spectrum.

- BenchChem. (n.d.). A Comparative ¹H NMR Spectral Analysis of 4-Alkoxybenzaldehydes.

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).

- PubChem. (n.d.). 4-(Chloromethyl)benzoyl chloride.

- Oregon State University. (2022, March 9). 1H NMR Chemical Shifts.

- Zieliński, M. A., et al. (2011). 1H and 13C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry, 49(5), 284-290.

- SpectraBase. (n.d.). Benzoylchloride - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). Benzoyl chloride(98-88-4) 13C NMR spectrum.

- ChemicalBook. (n.d.). 2-Chlorobenzoyl chloride(609-65-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). Benzoyl chloride(98-88-4) 1H NMR spectrum.

- ResearchGate. (n.d.). (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid....

- Kim, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297.

Sources

- 1. 4-(Octadecyloxy)benzoyl chloride | 56800-40-9 | Benchchem [benchchem.com]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Chlorobenzoyl chloride(122-01-0) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Benzoyl chloride(98-88-4) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org [organicchemistrydata.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of 4-(octadecyloxy)benzoyl Chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(octadecyloxy)benzoyl chloride, a key intermediate in the synthesis of specialized polymers, surfactants, and active pharmaceutical ingredients. The molecule's unique structure, combining a reactive benzoyl chloride moiety with a long, hydrophobic octadecyl chain, dictates a nuanced solubility profile. This document elucidates the theoretical principles governing its solubility in various organic solvents, provides a qualitative solubility summary, and presents a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution for process development, reaction optimization, and formulation.

Introduction: Physicochemical Characteristics of 4-(octadecyloxy)benzoyl Chloride

4-(Octadecyloxy)benzoyl chloride (C25H41ClO2, Molar Mass: 409.05 g/mol ) is a derivative of benzoyl chloride distinguished by a C18 alkoxy substituent at the para position.[1] This long aliphatic chain renders the molecule significantly nonpolar and hydrophobic. The primary reactive site is the acyl chloride group, which is highly susceptible to nucleophilic attack, particularly by protic species such as water and alcohols. This reactivity is a critical consideration when selecting a solvent, as any protic solvent will react to form the corresponding benzoic acid or ester, respectively, rather than acting as a simple solvent.[1]

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be miscible. For 4-(octadecyloxy)benzoyl chloride, the long octadecyl tail dominates its physical properties, making it behave more like a lipid or a long-chain alkane than a simple benzoyl chloride. Therefore, its solubility is expected to be highest in nonpolar or moderately polar aprotic solvents that can effectively solvate the long alkyl chain.

Theoretical Solubility Profile

The solubility of 4-(octadecyloxy)benzoyl chloride is a function of the intermolecular forces between the solute and the solvent molecules. The key interactions to consider are:

-

Van der Waals Forces: The long C18 alkyl chain will primarily interact through London dispersion forces. Solvents with long alkyl chains or those that are highly polarizable will be more effective at solvating this part of the molecule.

-

Dipole-Dipole Interactions: The benzoyl chloride moiety possesses a significant dipole moment. Polar aprotic solvents can interact with this part of the molecule through dipole-dipole interactions.

Based on these principles, a qualitative solubility profile can be predicted.

Qualitative Solubility in Common Organic Solvents

Table 1: Predicted Qualitative Solubility of 4-(octadecyloxy)benzoyl Chloride in Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale and Expert Insights |

| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene | High | The long alkyl chain of these solvents effectively solvates the octadecyl tail of the solute through strong van der Waals interactions. Toluene, with its aromatic ring, can also engage in π-stacking with the benzene ring of the solute. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | These solvents possess a dipole moment that can interact favorably with the polar benzoyl chloride group. Their alkyl portions can also solvate the octadecyl chain. DCM is often used as a solvent for reactions involving acyl chlorides.[1] |

| Polar Aprotic (Amide) | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | While polar, the strong dipole-dipole interactions within these solvents may not be sufficiently overcome by the solute to achieve high solubility. There is also a risk of reaction with residual water often present in these hygroscopic solvents. |

| Polar Protic | Water, Methanol, Ethanol | Insoluble (Reacts) | These solvents will react with the acyl chloride functional group via nucleophilic acyl substitution to form 4-(octadecyloxy)benzoic acid or the corresponding methyl/ethyl ester.[1] Therefore, they are unsuitable as solvents. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, an experimental determination is essential. The following protocol outlines the equilibrium solubility method, a reliable and widely accepted technique.

Materials and Equipment

-

4-(octadecyloxy)benzoyl chloride (high purity)

-

Anhydrous organic solvents of interest (high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined screw caps

-

Constant temperature incubator/shaker or water bath

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-(octadecyloxy)benzoyl chloride to a series of vials. The excess solid should be clearly visible.

-

To each vial, add a known volume of the selected anhydrous organic solvent.

-

Securely cap the vials to prevent solvent evaporation and ingress of atmospheric moisture.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent (the same solvent used for the solubility study or another miscible solvent compatible with the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 4-(octadecyloxy)benzoyl chloride.

-

Prepare a calibration curve using standard solutions of known concentrations of 4-(octadecyloxy)benzoyl chloride.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted supernatant from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Self-Validating System and Causality

This protocol incorporates self-validating checks. The presence of excess solid at the end of the equilibration period confirms that a saturated solution has been achieved. The use of a validated, specific analytical method like HPLC ensures that the measured concentration corresponds only to the dissolved solute and not to any degradation products. The choice of anhydrous solvents and careful handling under an inert atmosphere (if necessary) is dictated by the reactive nature of the acyl chloride, preventing hydrolysis and ensuring the integrity of the solute.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 4-(octadecyloxy)benzoyl chloride.

Caption: Figure 1. A step-by-step workflow for the experimental determination of solubility.

Safety and Handling Precautions

4-(Octadecyloxy)benzoyl chloride is a corrosive compound and reacts with moisture. All handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. Care should be taken to use anhydrous solvents and to protect the compound from atmospheric moisture to prevent hydrolysis and the release of corrosive hydrochloric acid fumes. For detailed safety information, consult the manufacturer's Safety Data Sheet (SDS).

Conclusion

The solubility of 4-(octadecyloxy)benzoyl chloride is dominated by its long, nonpolar octadecyl chain, leading to high solubility in nonpolar aprotic solvents and moderate to high solubility in polar aprotic solvents. It is reactive and therefore incompatible with protic solvents. For applications requiring precise concentration data, the experimental protocol provided in this guide offers a robust and reliable method for determining its solubility. A thorough understanding of its solubility profile is critical for the successful application of this versatile chemical intermediate in research and development.

References

Sources

An In-depth Technical Guide to the Melting Point and Thermal Stability of 4-(Octadecyloxy)benzoyl Chloride

This technical guide provides a comprehensive analysis of the expected melting point and thermal stability of 4-(octadecyloxy)benzoyl chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies. Given the limited direct literature data on this specific compound, this guide emphasizes the foundational science and analytical procedures required for its characterization.

Introduction: The Significance of 4-(Octadecyloxy)benzoyl Chloride

4-(Octadecyloxy)benzoyl chloride is a bifunctional organic molecule characterized by a reactive acyl chloride group and a long, hydrophobic octadecyl ether chain. This unique structure makes it a valuable intermediate in the synthesis of a variety of compounds, including specialized polymers, liquid crystals, and pharmacologically active molecules where the long alkyl chain can modulate solubility and bioavailability. The melting point and thermal stability are critical parameters that dictate its storage, handling, and reaction conditions.

The long C18 alkyl chain is expected to significantly influence the physical properties of the molecule. The van der Waals interactions between these chains will likely lead to a relatively high melting point compared to shorter-chain analogs. Furthermore, the overall thermal stability will be a function of the strength of the covalent bonds within the molecule, with the acyl chloride group being the most probable site of thermal decomposition.

Synthesis of 4-(Octadecyloxy)benzoyl Chloride

The primary route to synthesizing 4-(octadecyloxy)benzoyl chloride is a two-step process starting from 4-hydroxybenzoic acid.

-

Williamson Ether Synthesis of 4-(Octadecyloxy)benzoic Acid: The phenolic hydroxyl group of 4-hydroxybenzoic acid is alkylated with an 18-carbon alkyl halide (e.g., 1-bromooctadecane) under basic conditions.[1]

-

Conversion to Acyl Chloride: The resulting 4-(octadecyloxy)benzoic acid is then converted to the corresponding acyl chloride. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[2][3][4] The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is a mild and effective method that produces volatile byproducts (CO, CO₂, HCl), simplifying purification.[5]

Caption: Synthesis of 4-(octadecyloxy)benzoyl chloride.

Physicochemical Properties and Expected Thermal Behavior

| Property | Expected Characteristics | Rationale |

| Melting Point | Expected to be a crystalline solid at room temperature with a defined melting point. | The long octadecyl chain allows for significant van der Waals forces, promoting an ordered crystalline lattice. The melting points of related long-chain 4-alkoxybenzoic acids increase with chain length.[6] |

| Thermal Stability | The acyl chloride moiety is the most reactive site and will likely be the point of initial thermal decomposition. | Acyl chlorides are known to be thermally labile and can decompose via decarbonylation at elevated temperatures to yield an aryl chloride and carbon monoxide.[7] |

| Solubility | Soluble in nonpolar organic solvents and sparingly soluble in polar solvents. | The long hydrophobic alkyl chain dominates the solubility profile of the molecule. |

Experimental Determination of Melting Point and Thermal Stability

A precise understanding of the melting point and thermal stability of 4-(octadecyloxy)benzoyl chloride requires empirical analysis. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal techniques for these measurements.

Differential Scanning Calorimetry (DSC) for Melting Point Determination

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] This technique can be used to determine the melting point and enthalpy of fusion.

Experimental Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 2-5 mg of 4-(octadecyloxy)benzoyl chloride into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of material during heating.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate, typically 5-10°C/min, to a temperature significantly above the melting point.

-

Hold the sample at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate.

-

A second heating ramp is often performed to ensure the thermal history of the sample is erased.[9]

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.

Caption: Workflow for DSC analysis of melting point.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] This technique is ideal for determining the decomposition temperature and evaluating the thermal stability of a compound.[11]

Experimental Protocol for TGA Analysis:

-

Sample Preparation: Place 5-10 mg of 4-(octadecyloxy)benzoyl chloride into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the sample at room temperature.

-

Heat the sample at a constant rate, typically 10°C/min, to a high temperature (e.g., 500°C) to ensure complete decomposition.

-

-

Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The onset of mass loss indicates the beginning of decomposition. The temperature at which 5% mass loss occurs is often reported as the decomposition temperature. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can help identify distinct decomposition steps.

Caption: Workflow for TGA analysis of thermal stability.

Predicted Thermal Decomposition Pathway

The thermal decomposition of 4-(octadecyloxy)benzoyl chloride is anticipated to proceed through several potential pathways, with the most likely being initiated at the acyl chloride functional group.

-

Decarbonylation: The loss of carbon monoxide to form 4-(octadecyloxy)chlorobenzene.

-

Hydrolysis: In the presence of moisture, the acyl chloride will readily hydrolyze to the corresponding carboxylic acid, 4-(octadecyloxy)benzoic acid, with the evolution of HCl gas.

-

Chain Scission: At higher temperatures, fragmentation of the long octadecyl chain can occur.

Conclusion

References

-

[Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-

-

/literature/TA023.pdf)

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 10. tainstruments.com [tainstruments.com]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

An In-Depth Technical Guide to the Safe Handling and Application of 4-(Octadecyloxy)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of 4-(octadecyloxy)benzoyl chloride, a key intermediate in various synthetic pathways, particularly within drug development and materials science. Its unique bifunctional nature, combining a reactive acyl chloride with a long hydrophobic octadecyloxy chain, necessitates a thorough understanding of its properties and handling requirements. This document moves beyond a standard safety data sheet (SDS) to offer a deeper, scientifically-grounded perspective on its safe and effective utilization in a laboratory setting.

Understanding the Inherent Reactivity of 4-(Octadecyloxy)benzoyl Chloride

4-(Octadecyloxy)benzoyl chloride's reactivity is dominated by the electrophilic nature of the acyl chloride functional group. The electron-withdrawing effects of the carbonyl oxygen and the chlorine atom create a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its synthetic utility but also the primary source of its hazards.

The long octadecyloxy tail, while rendering the molecule more lipophilic, does not significantly mitigate the reactivity of the acyl chloride. However, it does influence its physical properties, such as melting point and solubility, which in turn affect handling and reaction conditions.

A critical aspect of its reactivity is its extreme sensitivity to moisture.[1] In the presence of water, it readily hydrolyzes to form 4-(octadecyloxy)benzoic acid and corrosive hydrogen chloride (HCl) gas.[2] This reaction is often vigorous and exothermic, presenting a significant hazard if not properly controlled.

Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for 4-(octadecyloxy)benzoyl chloride is not widely available, its hazard profile can be reliably inferred from the well-documented properties of benzoyl chloride and other long-chain acyl chlorides.[3][4][5][6][7][8]

Key Hazards:

-

Corrosivity: Causes severe skin burns and eye damage upon contact.[4][6][7][8] The hydrolysis product, HCl, is also highly corrosive.

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][6][7][8] Inhalation can lead to respiratory tract irritation and potentially more severe complications.

-

Lachrymator: The vapors are irritating to the eyes and can cause tearing.[5]

-

Moisture-Sensitive: Reacts violently with water, releasing toxic and corrosive HCl gas.[1]

-

Reactivity with Nucleophiles: Reacts exothermically with a wide range of nucleophiles, including alcohols, amines, and strong bases.[1]

Quantitative Toxicological Data (Based on Benzoyl Chloride as a surrogate)

| Parameter | Value | Species | Reference |

| LD50 Oral | 1900 mg/kg | Rat | [3][9] |

| LD50 Dermal | > 2000 mg/kg | Rabbit | [9] |

| LC50 Inhalation | 1.45 mg/l/4h (vapor) | Rat | [7][9] |

| Skin Corrosion | Causes severe burns | Rabbit | [3] |

| Eye Damage | Causes serious eye damage | - | [3][4] |

| Sensitization | May cause an allergic skin reaction | - | [4][6][7] |

Safe Handling and Engineering Controls: A Multi-Layered Approach

A robust safety protocol for handling 4-(octadecyloxy)benzoyl chloride is predicated on a multi-layered approach that combines engineering controls, appropriate Personal Protective Equipment (PPE), and meticulous experimental technique.

Engineering Controls: The First Line of Defense

-

Fume Hood: All manipulations of 4-(octadecyloxy)benzoyl chloride must be conducted in a well-ventilated chemical fume hood.[5][10] This is critical to prevent inhalation of its corrosive and toxic vapors and the HCl gas produced upon contact with atmospheric moisture.

-

Inert Atmosphere: Due to its high moisture sensitivity, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended, especially for long-term storage and for reactions where the presence of the corresponding carboxylic acid would be detrimental.[3][11] A glove box or Schlenk line techniques are ideal for this purpose.

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[10]

Personal Protective Equipment (PPE): Essential Barrier Protection

The following PPE is mandatory when handling 4-(octadecyloxy)benzoyl chloride:

-

Eye and Face Protection: Chemical safety goggles and a full-face shield are required to protect against splashes and vapors.[8]

-

Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to check the glove manufacturer's compatibility chart for acyl chlorides. Double gloving is a prudent practice.

-

Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.[10] For larger quantities, a chemical-resistant apron is recommended.

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of 4-(octadecyloxy)benzoyl chloride, emphasizing the critical control points.

Caption: Logical workflow for the safe handling of 4-(octadecyloxy)benzoyl chloride.

Storage and Stability: Preserving Reagent Integrity

Proper storage is crucial to maintain the purity and reactivity of 4-(octadecyloxy)benzoyl chloride and to prevent hazardous situations.

-

Container: Store in the original, tightly sealed container.[10] If transferred, use a clean, dry, and properly labeled container with a tightly fitting cap, preferably with a PTFE liner.

-

Atmosphere: For long-term storage, flushing the container with an inert gas (nitrogen or argon) before sealing is highly recommended.[11]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[10] A dedicated cabinet for corrosive and water-reactive chemicals is ideal.

-

Incompatible Materials: Avoid storage near water, alcohols, amines, strong bases, and oxidizing agents.[1][3]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air.[5] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection.[5] For small spills, absorb with a dry, inert material such as sand or vermiculite and place in a sealed container for disposal. Do not use water. For large spills, contain the spill and contact environmental health and safety personnel.

Synthesis and Purification: A Practical Protocol

The synthesis of 4-(octadecyloxy)benzoyl chloride is typically achieved by the reaction of 4-(octadecyloxy)benzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[12][13]

Experimental Protocol: Synthesis using Thionyl Chloride

This protocol is a representative example and should be adapted and optimized based on the specific scale and laboratory conditions. A thorough risk assessment must be conducted before commencing any experimental work.

Materials:

-

4-(octadecyloxy)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (optional, as a solvent)

-

Dry glassware (round-bottom flask, condenser, drying tube)

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.

-

Charging the Flask: To the round-bottom flask, add 4-(octadecyloxy)benzoic acid and a magnetic stir bar.

-

Addition of Thionyl Chloride: Under a positive pressure of nitrogen, slowly add an excess of thionyl chloride to the flask. Thionyl chloride can be used as both the reagent and the solvent.[12]

-

Reaction: Heat the reaction mixture to reflux (approximately 76 °C for thionyl chloride) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.[12]

-

Work-up: Allow the mixture to cool to room temperature.

-

Removal of Excess Reagent: Carefully remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, anhydrous toluene can be added and co-evaporated.[12]

-

Purification: The crude product is often of sufficient purity for subsequent reactions. If further purification is required, vacuum distillation can be performed, though care must be taken as long-chain acyl chlorides can decompose at high temperatures.[14]

Reaction Mechanism and Key Considerations

The following diagram illustrates the generally accepted mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Caption: Simplified mechanism of acyl chloride formation using thionyl chloride.

Disposal of 4-(Octadecyloxy)benzoyl Chloride Waste

All waste containing 4-(octadecyloxy)benzoyl chloride must be treated as hazardous waste.

-

Quenching: Small amounts of excess reagent can be carefully and slowly quenched by adding to a stirred, cooled solution of sodium bicarbonate or a similar weak base. This should be done in a fume hood and with appropriate PPE.

-

Waste Collection: Collect all liquid and solid waste in designated, properly labeled hazardous waste containers.

-

Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific guidance.

Conclusion

4-(Octadecyloxy)benzoyl chloride is a valuable synthetic intermediate, but its safe and effective use hinges on a thorough understanding of its reactivity and hazards. By implementing the multi-layered safety protocols outlined in this guide, researchers can mitigate the risks and harness the full potential of this versatile molecule. A culture of safety, grounded in scientific understanding and meticulous laboratory practice, is paramount when working with such reactive compounds.

References

-

Sigma-Aldrich, Safety Data Sheet for Benzoyl Chloride. [3]

-

Möller Chemie, Benzoyl chloride - Safety data sheet. [4]

-

SynQuest Labs, Benzoyl chloride Safety Data Sheet. [9]

-

Echemi, 4-OCTYLOXYBENZOYL CHLORIDE SDS. [10]

-

Thermo Fisher Scientific, Safety Data Sheet for Benzoyl chloride. [5]

-

BenchChem, Importance of low-temperature conditions for purifying acyl chlorides.

-

Merck, Safety Data Sheet for Benzoyl chloride for synthesis. [6]

-

ITW Reagents, Safety data sheet for benzoyl chloride. [7]

-

Fiveable, Acid chlorides | Organic Chemistry II Class Notes.

-

BenchChem, 4-(Octadecyloxy)benzoyl chloride. [15]

-

Fisher Scientific, Safety Data Sheet for Benzoyl chloride. [1]

-

Tokyo Chemical Industry, Safety Data Sheet for Benzoyl Chloride. [8]

-

Organic Syntheses, Preparation of 4-Alkyl- and 4-Halobenzoyl Chlorides.

-

Sciencemadness Discussion Board, Acyl chlorides stability. [11]

-

Chemistry Stack Exchange, The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.

-

Chemical Communications (RSC Publishing), Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens.

-

BenchChem, Application Notes and Protocols: Synthesis of 4-Benzyloxy-3,5-dimethylbenzoyl Chloride. [12]

-

Pearson, What compounds are formed from the reaction of benzoyl chloride with the following reagents? e. aqueous NaOH.

-

Google Patents, US5166427A - Preparation of acyl chlorides. [14]

-

Google Patents, CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib. [13]

-

ChemicalBook, Benzoyl chloride: Application, synthesis and toxicity.

-

chemguide, Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. [2]

-

Google Patents, US4430181A - Process for the preparation of benzoyl chloride.

-

PMC, REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION.

-

Kinam Park, Reactivity of Nucleophilic Reagents toward Esters.

Sources

- 1. fishersci.com [fishersci.com]

- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. moellerchemie.com [moellerchemie.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. merckmillipore.com [merckmillipore.com]

- 7. itwreagents.com [itwreagents.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. echemi.com [echemi.com]

- 11. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. benchchem.com [benchchem.com]

- 13. CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib - Google Patents [patents.google.com]

- 14. US5166427A - Preparation of acyl chlorides - Google Patents [patents.google.com]

- 15. 4-(Octadecyloxy)benzoyl chloride | 56800-40-9 | Benchchem [benchchem.com]

A Technical Guide to the Esterification Mechanism and Application of 4-(Octadecyloxy)benzoyl Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Utility of an Amphipathic Acylating Agent

4-(Octadecyloxy)benzoyl chloride is a specialized organic reagent characterized by a bifunctional structure: a highly reactive benzoyl chloride head group and a long, hydrophobic octadecyl (C18) tail.[1] This amphipathic nature makes it an invaluable tool for synthesizing target molecules where the introduction of a long lipid chain is desired. Such modifications are crucial in various fields:

-

Drug Development: Esterification with this reagent can increase the lipophilicity of a drug molecule. This modification can enhance membrane permeability, prolong the drug's half-life by allowing it to be stored in fatty tissues, and enable the formulation of depot injections for sustained release.[2]

-

Polymer and Materials Science: It serves as an intermediate in the synthesis of specialty polymers, resins, and liquid crystals, where the long alkyl chain influences properties like solubility, self-assembly, and surface activity.[1][3]

-

Surface Coatings: The reactive acyl chloride forms robust covalent bonds (esters) with hydroxyl groups on surfaces, while the octadecyloxy tail imparts hydrophobicity and lubricity.[1]

This guide focuses on the fundamental reaction that underpins these applications: the esterification of an alcohol using 4-(octadecyloxy)benzoyl chloride.

The Core Mechanism: Nucleophilic Acyl Substitution

The esterification reaction with an acyl chloride is a classic example of nucleophilic acyl substitution.[4][5] The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it a prime target for attack by a nucleophile, such as an alcohol. The reaction is exceptionally efficient and essentially irreversible, a significant advantage over equilibrium-driven methods like Fischer esterification.[6][7]

The reaction proceeds via one of two primary pathways, largely dependent on the reaction conditions, specifically the presence of a basic catalyst like pyridine.

In the absence of a catalyst, the alcohol molecule acts as the nucleophile and directly attacks the carbonyl carbon.

-